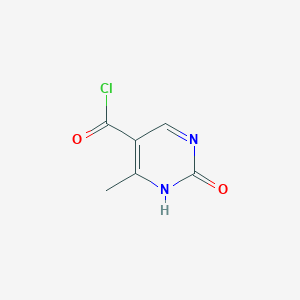

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride

Description

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-4(5(7)10)2-8-6(11)9-3/h2H,1H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVWLQDOGNVPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664592 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583883-61-8 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conversion of Carboxylic Acid to Acid Chloride Using Thionyl Chloride

One of the most common and effective methods involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

-

- The 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (or its ester precursor hydrolyzed to acid) is refluxed with an excess of thionyl chloride.

- The reaction typically proceeds for several hours (e.g., 2–6 hours) under reflux.

- Excess thionyl chloride and byproducts (SO₂ and HCl gases) are removed by distillation or under reduced pressure.

- The acid chloride is isolated as a crude product, often purified by distillation or recrystallization if stable.

-

- This method is reported in pharmaceutical intermediate synthesis literature and yields the acid chloride in good to excellent yields (typically >80%).

- The reaction is straightforward and scalable for industrial applications.

- The purity of the acid chloride is confirmed by spectroscopic methods including IR (characteristic acyl chloride stretch near 1800 cm⁻¹) and NMR.

Use of Oxalyl Chloride for Acid Chloride Formation

Another reagent used for this transformation is oxalyl chloride (COCl)₂ , which is milder and often provides cleaner reaction profiles.

-

- The potassium salt of the carboxylic acid or the acid itself is suspended or dissolved in an aprotic solvent such as acetonitrile.

- Oxalyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate.

- A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate oxalyl chloride and facilitate the reaction.

- The mixture is stirred at low temperature for about 1 hour to complete the conversion.

- The acid chloride precipitates or remains in solution and is isolated by filtration or solvent removal.

-

- This method has been reported to yield acid chlorides with high purity and good yield (around 80–90%).

- The reaction is advantageous for sensitive substrates due to milder conditions.

- It is used in the synthesis of related heterocyclic acid chlorides and pharmaceutical intermediates.

Alternative Reagents and Conditions

- Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (PCl₃) have also been used historically for acid chloride formation but are less favored due to harsher conditions and more difficult workup.

- Reaction temperatures are generally maintained between 0 °C and reflux temperature of the solvent to optimize yield and minimize side reactions.

- Organic bases such as triethylamine or diisopropylethylamine may be added to scavenge HCl generated in situ, improving yield and purity.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride reflux | SOCl₂, reflux in neat or solvent | Reflux (~70–80 °C) | 80–90 | Common, scalable, produces HCl and SO₂ gases |

| Oxalyl chloride with DMF | (COCl)₂ + catalytic DMF, acetonitrile solvent | 0–5 °C, 1 h | 85–90 | Mild conditions, cleaner reaction, high purity |

| Phosphorus pentachloride | PCl₅, solvent | 0–50 °C | 70–85 | Harsher, less common due to difficult workup |

| Phosphorus trichloride | PCl₃, solvent | 0–50 °C | 70–85 | Similar to PCl₅, less used |

Analytical and Research Findings

Spectroscopic Characterization:

- IR spectroscopy shows a strong absorption band near 1800 cm⁻¹ characteristic of the acid chloride C=O stretch.

- NMR (¹H and ¹³C) confirms the retention of the pyrimidine ring and methyl substitution.

- Purity is often validated by HPLC or GC-MS.

-

- Temperature control is critical to avoid decomposition or side reactions.

- Use of inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of the acid chloride.

- Removal of byproducts (HCl, SO₂) is essential for high purity.

Industrial Scale Considerations:

- Continuous flow reactors can improve safety and yield for large-scale acid chloride synthesis.

- Solvent choice impacts reaction rate and workup efficiency; acetonitrile and dichloromethane are commonly used.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.

Common Reagents and Conditions:

Phosphorus Oxychloride (POCl3): Used for chlorination reactions.

Amines, Alcohols, Thiols: Used for substitution reactions.

Aqueous Bases: Used for hydrolysis reactions.

Major Products Formed:

Amides, Esters, Thioesters: Formed from substitution reactions.

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride is a heterocyclic compound featuring a pyrimidine ring and a carbonyl chloride functional group, with the molecular formula . It is characterized by a methyl group at the 6-position and a carbonyl chloride at the 5-position of the dihydropyrimidine structure. This compound is significant in medicinal chemistry, particularly for developing pharmaceutical agents.

Scientific Research Applications

this compound has applications in medicinal chemistry. Interaction studies have explored its binding affinity to biological targets, with molecular docking studies suggesting that certain derivatives can effectively bind to peroxisome proliferator-activated receptors (PPARs), which indicates a potential role in regulating metabolic processes. Preliminary studies have also looked at its interactions with enzymes involved in fungal cell wall synthesis, offering insights into its mechanism of action against fungal pathogens.

Its derivatives are being explored as potential drugs for treating fungal infections and metabolic disorders. Certain derivatives have demonstrated promising antimycotic properties against pathogens like Candida albicans and Aspergillus niger, with some compounds showing enhanced efficacy compared to traditional antifungal agents such as fluconazole. Studies suggest that these compounds may act as agonists for specific nuclear receptors, contributing to their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The compound may interact with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride are best understood through comparison with analogs differing in substituents at positions 2, 5, or 5. Below is a detailed analysis:

Substituent Variations at Position 5

The carbonyl chloride group distinguishes the target compound from esters (e.g., carboxylates) commonly found in DHPMs. For example:

- Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a):

- Replaces the carbonyl chloride with an ethyl carboxylate.

- Exhibits a higher melting point (215°C) compared to the chloride derivative, likely due to stronger intermolecular hydrogen bonding .

- Demonstrated 90% yield in solvent-free Biginelli reactions, emphasizing the efficiency of carboxylate derivatives under mild conditions .

- Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (16):

Table 1: Comparison of Position 5 Substituents

Variations at Position 2

The ketone group (2-oxo) in the target compound contrasts with thioxo (2-thioxo) derivatives:

- 4-(Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (6c):

Table 2: Impact of Position 2 Substituents

| Compound | Substituent (Position 2) | Yield (%) | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|

| Target compound | Oxo | N/A | N/A | Intermediate for drug design |

| Thioxo derivative (6c) | Thioxo | 80 | 235–237 | Anticancer leads |

Biological Activity

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride is a compound of interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antibacterial and antifungal activities.

The molecular formula of this compound is C₆H₅ClN₂O₂, with a molecular weight of 172.57 g/mol. The compound has been characterized using various spectroscopic techniques including NMR and X-ray crystallography, which provide insights into its structural conformation and potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. Various modifications have been reported to enhance yield and selectivity.

Antibacterial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antibacterial properties. In a study assessing the antibacterial efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, promising results were observed for 6-Methyl-2-oxo-1,2-dihydropyrimidine derivatives. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effectiveness comparable to standard antibiotics .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| P. aeruginosa | 16 |

| S. aureus | 8 |

Antifungal Activity

In addition to antibacterial properties, 6-Methyl-2-oxo-1,2-dihydropyrimidine derivatives have shown antifungal activity against common pathogens such as Candida albicans and Aspergillus flavus. Comparative studies against fluconazole revealed that some derivatives possess enhanced antifungal potency .

| Fungi | Inhibition Zone (mm) | Comparison with Fluconazole |

|---|---|---|

| C. albicans | 20 | Higher |

| A. flavus | 15 | Comparable |

The biological activity of these compounds is believed to stem from their ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways. The presence of the carbonyl group in the pyrimidine ring is crucial for these interactions.

Case Studies

- Antibacterial Study : A recent study synthesized several derivatives of 6-Methyl-2-oxo-1,2-dihydropyrimidine and evaluated their antibacterial activity against a panel of bacteria. The results indicated that modifications at the carbonyl position significantly influenced antibacterial potency .

- Antifungal Assessment : Another research focused on the antifungal properties of these compounds against various fungal strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with fungal enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.